REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=O)=[CH:14][CH:13]=1.[Cl:22][C:23]1[CH:32]=[C:31]([Cl:33])[CH:30]=[CH:29][C:24]=1C(OC)=O>C1COCC1>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:18][C:19]([C:30]2[CH:29]=[CH:24][C:23]([Cl:22])=[CH:32][C:31]=2[Cl:33])=[O:21])=[CH:16][CH:17]=1 |f:0.1|
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Name
|
|
Quantity
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387 mL
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Type
|
reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
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230 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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264 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-60 °C
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Type
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CUSTOM
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Details
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After stirring the mixture for 90 min at −70° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 5 L round bottom flask equipped with an addition funnel, N2 inlet
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Type
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CUSTOM
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Details
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the temperature below −40° C
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Type
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STIRRING
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Details
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The solution was stirred for 40 min at −70° C.
|
Duration
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40 min
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Type
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CUSTOM
|
Details
|
the cooling bath was removed
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Type
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TEMPERATURE
|
Details
|
to warm to 0° C
|
Type
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CUSTOM
|
Details
|
Reaction
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Type
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CUSTOM
|
Details
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was quenched
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Type
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ADDITION
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Details
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by pouring into 4 L of 2N HCl and ice
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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WASH
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Details
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Each ether layer was washed with saturated NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with MgSO4
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Type
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FILTRATION
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Details
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filtered through a 2″ plug of silica gel
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to ca. 1 lit of a slushy liquid which
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Type
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ADDITION
|
Details
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was diluted with 1 L of hexane
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Type
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TEMPERATURE
|
Details
|
cooled in a refrigerator
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Type
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CUSTOM
|
Details
|
The solid formed
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
A second crop was isolated
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Type
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CONCENTRATION
|
Details
|
by concentrating the mother liquors
|
Reaction Time |
90 min |
Name
|
|
Type
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|
Smiles
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ClC1=CC=C(C=C1)CC(=O)C1=C(C=C(C=C1)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |